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Compound of Interest

Compound Name: Citalopram hydrochloride

Cat. No.: B1228359 Get Quote

Determining the Purity of Citalopram Using
High-Performance Liquid Chromatography
This application note provides a detailed protocol for the determination of citalopram purity and

the quantification of its related substances using a reversed-phase high-performance liquid

chromatography (RP-HPLC) method. This guide is intended for researchers, scientists, and

professionals in the field of drug development and quality control.

The described method is designed to be robust, accurate, and precise, ensuring reliable

analysis of citalopram in bulk drug substances and pharmaceutical formulations. By following

this protocol, users can effectively separate citalopram from its potential impurities and

degradation products.

Chromatographic Conditions
The selection of appropriate chromatographic conditions is paramount for the successful

separation and quantification of citalopram and its impurities. Below is a summary of various

reported HPLC methods, providing flexibility for laboratory-specific instrumentation and

requirements.
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Stationary
Phase
(Column)

Mobile
Phase

Flow Rate
(mL/min)

Detection
Wavelength
(nm)

Column
Temperatur
e (°C)

Reference

Develosil

ODS HG-5

RP C18 (150

x 4.6 mm, 5

µm)

Acetonitrile:P

hosphate

Buffer (pH

3.0) (20:80

v/v)

1.0 239 Ambient [1]

Agilent

Eclipse XDB

C18 (150 x

4.6 mm, 5

µm)

Acetate

Buffer (pH

4.5):Acetonitri

le (65:35 v/v)

1.0 240 Not Specified [2]

Inertsil ODS

3V (250 x 4.6

mm, 5 µm)

0.3%

Diethylamine

(pH 4.7) and

Methanol/Ace

tonitrile

(55:45 v/v)

(Gradient)

Not Specified 225 Not Specified

Phenomenex

C18 (250 x

4.6 mm, 5

µm)

Acetonitrile:W

ater (75:25

v/v)

1.5 239 Not Specified [3]

Agilent

Eclipse Plus

C18 (150 x

4.6 mm, 5

µm)

10mM

Ammonium

Acetate:Meth

anol (35:65

v/v)

1.0 239 Not Specified [4]

Hypersil BDS

C18 (250 x

4.6 mm, 5

µm)

Buffer:Metha

nol (60:40)
1.0 239 45 [5]
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Experimental Protocol
This section outlines a representative step-by-step procedure for the purity analysis of

citalopram.

2.1. Preparation of Solutions

Mobile Phase (Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)):

Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen

phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

Mix 200 mL of acetonitrile with 800 mL of the phosphate buffer.

Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic

bath prior to use.[1]

Standard Stock Solution (100 ppm):

Accurately weigh 10 mg of Citalopram reference standard and transfer it to a 100 mL

volumetric flask.

Dissolve and dilute to volume with methanol.[1]

Working Standard Solution (10 ppm):

Pipette 1 mL of the 100 ppm stock solution into a 10 mL volumetric flask.

Make up the volume with the mobile phase.[1]

Sample Preparation (from Tablets):

Weigh and finely powder 20 tablets.

Transfer a quantity of the powder equivalent to 25 mg of citalopram to a 25 mL volumetric

flask.

Add a suitable solvent, sonicate for 15 minutes, and then dilute to volume.
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Further dilute 10 mL of this solution to 100 mL with the mobile phase.

Filter the final solution through a 0.45 µm membrane filter before injection.[1]

2.2. Chromatographic Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

Inject 20 µL of the blank (mobile phase), followed by the working standard solution and the

sample solution into the chromatograph.

Record the chromatograms and measure the peak areas for the analyte.

Method Validation Summary
The performance of the HPLC method for citalopram purity testing is summarized based on

typical validation parameters.

3.1. System Suitability

Parameter
Acceptance
Criteria

Typical Result Reference

Tailing Factor ≤ 2 1.67 [5]

Theoretical Plates ≥ 2000 6906.6 [5]

RSD of Peak Area ≤ 2.0% 0.86% (Repeatability) [5]

3.2. Linearity
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Concentration Range
(µg/mL)

Correlation Coefficient (r²) Reference

5 - 20 0.9991 [1]

25 - 150 0.999 [2]

5 - 25 0.997 [4]

20 - 60 0.999 [5]

3.3. Accuracy (Recovery)

Spiked Level Recovery (%) Reference

80% 99.0 - 100.42% [3]

100% 99.0 - 100.42% [3]

120% 99.0 - 100.42% [3]

3.4. Precision (Relative Standard Deviation - RSD)

Precision Type RSD (%) Reference

Intraday < 2% [1]

Interday < 2% [1]

Intermediate 0.47% [5]

3.5. Sensitivity
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Parameter Value (µg/mL) Reference

Limit of Detection (LOD) 0.416 [1]

Limit of Quantification (LOQ) 1.324 [1]

Limit of Detection (LOD) 1.125 [2]

Limit of Quantification (LOQ) 3.375 [2]

Limit of Detection (LOD) 0.598 [5]

Limit of Quantification (LOQ) 1.81 [5]

Workflow Diagram
The following diagram illustrates the logical workflow of the citalopram purity testing method.
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Caption: Workflow for HPLC Purity Testing of Citalopram.
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This comprehensive guide provides the necessary information for the successful

implementation of an HPLC method for citalopram purity testing. Adherence to the outlined

protocols and validation criteria will ensure the generation of accurate and reliable data for

quality assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

